molecular formula C23H36O2 B107830 C225

C225

Número de catálogo: B107830
Peso molecular: 344.5 g/mol
Clave InChI: VQHJSIBYSWTMLS-NEUKSRIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

C225 is a methyl ester of docosapentaenoic acid, a polyunsaturated fatty acid.

Aplicaciones Científicas De Investigación

Therapeutic Applications

C225 is primarily utilized in the treatment of various cancers, particularly those characterized by overexpression of EGFR. The following are key applications:

  • Colorectal Cancer (CRC) : this compound has been shown to improve survival rates in patients with metastatic CRC when used in combination with chemotherapy. Its role as a targeted therapy has been significant since it blocks EGFR activation, which is often implicated in cancer progression .
  • Head and Neck Cancers : Clinical studies indicate that this compound enhances the effects of radiation therapy in head and neck squamous cell carcinoma (HNSCC). It promotes apoptosis and reduces tumor cell proliferation, thereby improving patient outcomes .
  • Breast Cancer : Research has demonstrated that this compound can inhibit the growth of breast cancer cells, particularly those that overexpress EGFR. Its combination with chemotherapy agents like docetaxel has shown promising results in enhancing tumor response .
  • Lung Cancer : this compound has been effective in treating non-small cell lung cancer (NSCLC) when used alongside other therapies. Studies indicate that it can significantly reduce tumor size and improve patient survival rates .

Colorectal Cancer

A study involving patients with metastatic CRC demonstrated that those treated with this compound alongside standard chemotherapy had a significantly higher response rate compared to those receiving chemotherapy alone. The median overall survival was improved by approximately 30% .

Head and Neck Cancer

In a clinical trial assessing the combination of this compound and radiation therapy for HNSCC patients, results indicated a marked increase in local control rates and overall survival. Patients receiving the combination therapy showed enhanced tumor response compared to those treated with radiation alone .

Data Summary

The following table summarizes key findings from various studies evaluating the effectiveness of this compound across different cancer types:

Cancer TypeTreatment CombinationKey Findings
Colorectal CancerThis compound + Chemotherapy30% improvement in overall survival
Head and Neck CancerThis compound + RadiationEnhanced local control rates
Breast CancerThis compound + DocetaxelSignificant tumor response enhancement
Lung CancerThis compound + ChemotherapyReduced tumor size and improved survival

Mecanismo De Acción

Target of Action

C225, also known as Cetuximab, is a recombinant chimeric human/mouse IgG1 monoclonal antibody that competitively binds to the epidermal growth factor receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases found in both normal and tumor cells, and it is responsible for regulating epithelial tissue development and homeostasis . EGFR is often overexpressed in malignant cells and has been linked to more advanced disease and poor prognosis .

Mode of Action

This compound inhibits the binding of epidermal growth factor (EGF) to EGFR, thereby inhibiting autophosphorylation of EGFR and inducing its internalization and degradation . This competitive binding to EGFR inhibits the progression of the cell cycle at the G0/G1 boundary, increases the expression of the cell cycle regulator p27 KIP1, and induces apoptosis .

Biochemical Pathways

The binding of this compound to EGFR leads to the inhibition of several key cell signaling pathways. These include the MAPK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis . By inhibiting these pathways, this compound can effectively suppress tumor growth.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in preclinical and clinical trials. It has been shown to have a favorable safety profile and adequate clinical pharmacology . The drug is administered via intravenous infusion and is used as monotherapy or in combination with other chemotherapies .

Result of Action

The binding of this compound to EGFR results in significant inhibition of tumor growth. In vitro, this compound has been shown to mediate anti-tumor effects in numerous cancer cell lines and human tumor xenografts . In clinical trials, this compound has demonstrated antitumor activities, both as a single agent and in combination with chemotherapy and radiation therapy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other growth factors and cytokines in the tumor microenvironment can modulate the response to this compound. Additionally, the genetic makeup of the tumor cells, including the presence of specific mutations in the EGFR gene, can also impact the drug’s efficacy .

Análisis De Reacciones Químicas

C225 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, peracids for oxidation, and nucleophiles such as amines or alcohols for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

C225 can be compared with other similar compounds, such as:

The uniqueness of methyl 4,7,10,13,16-docosapentaenoate lies in its specific double bond configuration and its potential health benefits, which are distinct from those of other similar compounds.

Actividad Biológica

C225, also known as cetuximab, is a chimeric monoclonal antibody targeting the epidermal growth factor receptor (EGFR). It has been extensively studied for its biological activity, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological mechanisms, clinical findings, and case studies associated with this compound.

This compound exerts its biological effects primarily through the following mechanisms:

  • EGFR Binding : this compound binds to the extracellular domain of EGFR, preventing ligand binding (e.g., EGF) and subsequently inhibiting receptor activation. This blockade leads to decreased cell proliferation and survival signals in tumor cells .
  • Intracellular Trafficking : Research indicates that this compound induces unique intracellular trafficking of EGFR. Upon binding, this compound promotes the internalization of EGFR into endosomes and subsequently directs it to the endoplasmic reticulum (ER) and nucleus. This process is distinct from EGF-induced trafficking and may contribute to altered signaling pathways within the cell .
  • Tyrosine Kinase Inhibition : this compound infusion has been shown to significantly reduce EGFR tyrosine kinase activity in tumor tissues. This reduction correlates with decreased phosphorylation of downstream signaling molecules, which are critical for tumor growth and survival .

Clinical Findings

This compound has been evaluated in various clinical settings, particularly for head and neck cancers and colorectal cancers. Key findings include:

  • Efficacy in Head and Neck Cancer : In a Phase Ib study combining this compound with cisplatin, 67% of evaluable patients achieved major responses, including two complete responses. The study highlighted that higher doses of this compound led to greater saturation of EGFR in tumors, which was associated with improved clinical outcomes .
  • Safety Profile : Common adverse effects reported include mild to moderate allergic reactions and skin reactions resembling folliculitis. These side effects were manageable and did not preclude further treatment .

Case Studies

Several case studies have illustrated the efficacy and biological activity of this compound:

  • Case Study 1 : A patient with recurrent squamous cell carcinoma received a loading dose of 400 mg/m² of this compound followed by maintenance doses. Significant tumor regression was observed after achieving 79% saturation of EGFR within 24 hours post-infusion .
  • Case Study 2 : In another instance, a patient showed complete tumor regression after receiving a higher loading dose (500 mg/m²) combined with cisplatin. The patient exhibited a notable decrease in EGFR tyrosine kinase activity post-treatment, indicating effective target engagement by this compound .

Research Findings

A summary of relevant research findings on this compound is presented in the table below:

StudyTypeFindings
MechanisticThis compound induces nuclear localization of EGFR, enhancing its role in cancer cell signaling.
Clinical Trial67% response rate in head and neck cancer patients; significant reduction in EGFR activity observed post-treatment.
Therapeutic ImplicationsSuggests potential for combination therapies using this compound to enhance antitumor effects through synergistic mechanisms.

Propiedades

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJSIBYSWTMLS-NEUKSRIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C225
Reactant of Route 2
Reactant of Route 2
C225
Reactant of Route 3
Reactant of Route 3
C225
Reactant of Route 4
Reactant of Route 4
C225
Reactant of Route 5
Reactant of Route 5
C225
Reactant of Route 6
Reactant of Route 6
C225

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.